molecular formula C36H51F6N9O9 B12310318 Elamipretide 2TFA

Elamipretide 2TFA

カタログ番号: B12310318
分子量: 867.8 g/mol
InChIキー: OMEPCTKWQAKLSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Elamipretide 2TFA involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the SPPS process and optimizing reaction conditions to ensure high yield and purity.

化学反応の分析

Elamipretide 2TFA undergoes various chemical reactions, including oxidation and reduction. The compound’s antioxidant properties are attributed to its ability to undergo redox reactions, which help neutralize reactive oxygen species. Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed from these reactions are typically more stable and less reactive species that contribute to the compound’s therapeutic effects .

科学的研究の応用

作用機序

Elamipretide 2TFA exerts its effects by targeting the inner mitochondrial membrane and binding to cardiolipin, a phospholipid that plays a crucial role in maintaining mitochondrial structure and function. By stabilizing cardiolipin, this compound helps improve mitochondrial respiration, enhance ATP production, and reduce the formation of reactive oxygen species. This mechanism of action helps protect cells from oxidative damage and supports overall cellular health .

類似化合物との比較

Elamipretide 2TFA is unique in its ability to specifically target the inner mitochondrial membrane and stabilize cardiolipin. Similar compounds include:

These compounds share similar structures and mechanisms of action, but this compound stands out due to its specific targeting of cardiolipin and its potential therapeutic applications in treating mitochondrial dysfunction-related diseases.

特性

分子式

C36H51F6N9O9

分子量

867.8 g/mol

IUPAC名

6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H49N9O5.2C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;2*3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);2*(H,6,7)

InChIキー

OMEPCTKWQAKLSI-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。